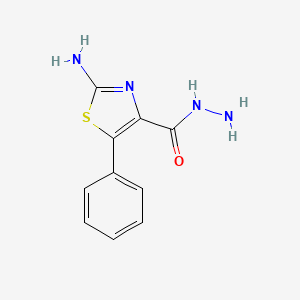

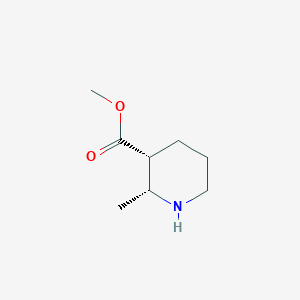

2-Amino-5-phenyl-1,3-thiazole-4-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-5-phenyl-1,3-thiazole-4-carbohydrazide is a thiadiazole derivative that is useful in medicinal chemistry . It is used as a starting material for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .

Synthesis Analysis

The synthesis of this compound involves the direct coupling of ketones and thiourea using I2/dimethyl sulfoxide as a catalytic oxidative system . This method avoids the preparation of lachrymatory and toxic α-haloketones .Molecular Structure Analysis

The molecular structure of this compound has been studied using the Hartree-Fock and density functional method (B3LYP) . The extensive hydrogen bonding interactions between the cations and anions lead to a complex 3D network .Chemical Reactions Analysis

This compound can be used as a precursor in reactions leading to the construction of heterocycles . It can also be used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .Mécanisme D'action

Target of Action

Thiazole derivatives have been found to interact with various biological targets, such as enzymes involved in peptidoglycan synthesis . Peptidoglycan is a key component of bacterial cell walls, and by targeting this ligase enzyme, the integrity of the bacterial cell can be disrupted, ultimately leading to bacterial cell death .

Mode of Action

Thiazole compounds generally act through a nucleophilic attack of the thioamide sulfur atom on the alpha carbon of the alpha-halocarbonyl, forming an intermediate that subsequently dehydrates to the corresponding thiazole .

Biochemical Pathways

Thiazole derivatives have been reported to influence various biochemical pathways, including those involved in antimicrobial, antifungal, and antibacterial activities .

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 2-Amino-5-phenyl-1,3-thiazole-4-carbohydrazide.

Result of Action

Thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The physical properties of thiazole compounds, such as their solubility in various solvents, may influence their action in different environments .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 2-Amino-5-phenyl-1,3-thiazole-4-carbohydrazide in lab experiments include its low cost, ease of synthesis, and versatility. It can be synthesized in a simple three-step process and can be used in a variety of applications. Additionally, this compound has been extensively studied for its potential in the fields of medicinal chemistry, organic synthesis, and materials science. The main limitation of using this compound in lab experiments is the lack of data on its long-term safety and toxicity.

Orientations Futures

For the use of 2-Amino-5-phenyl-1,3-thiazole-4-carbohydrazide include further research into its potential as an anti-cancer agent and as a therapeutic agent for various diseases. Additionally, further research into its potential to modulate the activity of enzymes, receptors, and transporters is warranted. Furthermore, research into the mechanisms of action of this compound and its biochemical and physiological effects is needed. Finally, research into the long-term safety and toxicity of this compound is needed in order to ensure its safe use in lab experiments.

Méthodes De Synthèse

2-Amino-5-phenyl-1,3-thiazole-4-carbohydrazide can be synthesized in three steps. The first step involves the reaction of 2-aminophenol with thiourea in the presence of a base to form the intermediate 2-amino-4-thiazole-5-carbohydrazide. The second step involves the reaction of the intermediate with phenyl isocyanate to form this compound. The third step involves the reaction of this compound with a base to form the final product.

Applications De Recherche Scientifique

2-Amino-5-phenyl-1,3-thiazole-4-carbohydrazide has been extensively investigated for its potential in the fields of medicinal chemistry, organic synthesis, and materials science. It has been used as a scaffold for the design of novel drugs and drug delivery systems. It has also been studied for its potential to act as a therapeutic agent for various diseases such as cancer and Alzheimer's disease. This compound has also been studied for its potential to modulate the activity of enzymes, receptors, and transporters.

Safety and Hazards

Propriétés

IUPAC Name |

2-amino-5-phenyl-1,3-thiazole-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4OS/c11-10-13-7(9(15)14-12)8(16-10)6-4-2-1-3-5-6/h1-5H,12H2,(H2,11,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFGAMHEQLEKAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(S2)N)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2909294.png)

![N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B2909296.png)

![3-(2-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2909303.png)

![Tert-butyl 2-[(but-2-ynoylamino)methyl]-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate](/img/structure/B2909306.png)

![tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate](/img/structure/B2909308.png)

![6,7-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2909311.png)

![1,7-Dioxaspiro[4.4]nonan-4-one](/img/structure/B2909316.png)